molecular formula C12H10O5 B11116088 methyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate

methyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate

Cat. No.: B11116088
M. Wt: 234.20 g/mol
InChI Key: IZMKHCHDPKJZSL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate typically involves the condensation of salicylaldehyde derivatives with β-ketoesters under acidic or basic conditions . One common method involves the use of methoxy-substituted salicylaldehyde and methyl acetoacetate in the presence of a base such as piperidine or pyridine. The reaction is usually carried out at elevated temperatures to facilitate the formation of the coumarin ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction. These methods are valued for their eco-friendliness and reduced reaction times compared to conventional batch processes.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a wide range of derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate involves its interaction with various molecular targets and pathways. In biological systems, it can inhibit enzymes or interact with DNA, leading to its antimicrobial or anticancer effects . The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate is unique due to the presence of the methoxy group at the 6-position, which can influence its chemical reactivity and biological activity. This substitution can enhance its solubility and potentially improve its pharmacokinetic properties compared to other similar compounds .

Properties

Molecular Formula

C12H10O5

Molecular Weight

234.20 g/mol

IUPAC Name

methyl 6-methoxy-2-oxochromene-3-carboxylate

InChI

InChI=1S/C12H10O5/c1-15-8-3-4-10-7(5-8)6-9(11(13)16-2)12(14)17-10/h3-6H,1-2H3

InChI Key

IZMKHCHDPKJZSL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)OC

Origin of Product

United States

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